molecular formula C8H12N2 B3326362 (R)-1-(pyridin-2-yl)propan-1-amine CAS No. 249920-06-7

(R)-1-(pyridin-2-yl)propan-1-amine

Cat. No.: B3326362
CAS No.: 249920-06-7
M. Wt: 136.19 g/mol
InChI Key: ARIBPNACTHQUIK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(pyridin-2-yl)propan-1-amine is a chiral amine compound with a pyridine ring attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chiral Catalyst: A chiral catalyst is used to ensure the formation of the ®-enantiomer.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(pyridin-2-yl)propan-1-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyridine ring allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Amine Derivatives: Formed through reduction processes.

    Substituted Pyridines: Produced via substitution reactions.

Scientific Research Applications

®-1-(pyridin-2-yl)propan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(pyridin-2-yl)propan-1-amine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It may modulate biochemical pathways, leading to desired biological effects.

    Binding Affinity: The chiral nature of the compound can influence its binding affinity and selectivity towards targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(pyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(pyridin-2-yl)ethanamine: A structurally similar compound with a shorter carbon chain.

    3-(pyridin-2-yl)propan-1-amine: A positional isomer with the amine group at a different position.

Uniqueness

®-1-(pyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-pyridin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBPNACTHQUIK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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